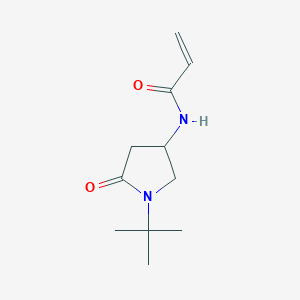
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the most abundant neurotransmitter in the central nervous system and plays a crucial role in synaptic transmission and plasticity. TBOA has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. It has been shown to increase extracellular glutamate levels and modulate synaptic transmission, leading to potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). It binds to the transporter in a reversible manner and prevents the reuptake of glutamate from the synaptic cleft, leading to increased extracellular glutamate levels and prolonged activation of glutamate receptors.
Biochemical and Physiological Effects:
This compound has been shown to modulate synaptic transmission and plasticity in various brain regions. It can enhance excitatory synaptic transmission and induce long-term potentiation (LTP) in the hippocampus, a brain region important for learning and memory. However, prolonged exposure to this compound can also lead to excitotoxicity and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide has several advantages for lab experiments, including its potency and specificity for glutamate transporters. It can be used to study the role of glutamate transporters in various physiological and pathological conditions. However, this compound also has limitations, including its potential for excitotoxicity and neuronal damage with prolonged exposure. Careful dosing and monitoring are necessary to minimize these effects.
Direcciones Futuras
There are several future directions for N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide research. One potential application is in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound could be used to enhance glutamate transmission and improve cognitive function in these conditions. Additionally, this compound could be used in combination with other drugs to enhance their efficacy. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safe and effective dosing regimens.
Métodos De Síntesis
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide can be synthesized using a multi-step process. The first step involves the synthesis of tert-butyl 3-aminocrotonate, which is then reacted with ethyl acrylate to form N-(tert-butyl)-3-(2-oxopropyl)pyrrolidine-2-carboxamide. This intermediate is then reacted with 2-chloroacrylonitrile to form this compound.
Propiedades
IUPAC Name |
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-9(14)12-8-6-10(15)13(7-8)11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBACMNIFMIIQIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)
![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)
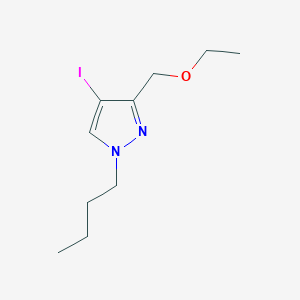
![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)
![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)
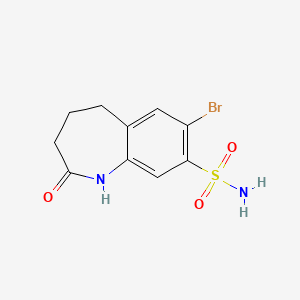
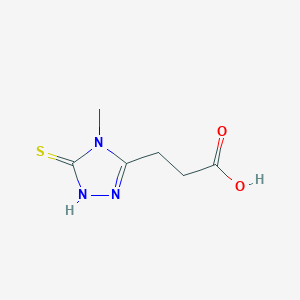
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2410562.png)
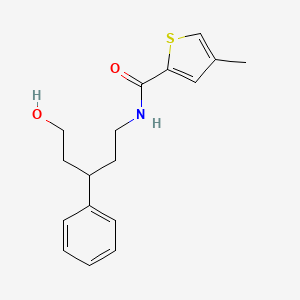
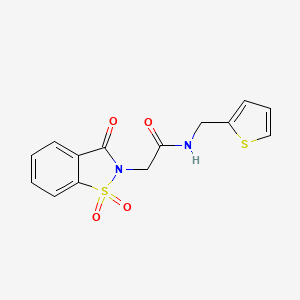
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2410568.png)

